molecular formula C15H16ClN3O4 B6105670 4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B6105670
M. Wt: 337.76 g/mol
InChI Key: IRFCMAFGPAKGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as CMPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and biotechnology. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and prevent the development of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One area of focus is the development of more potent and selective inhibitors of the NF-κB signaling pathway, which could have potential applications in the treatment of various inflammatory diseases. Another area of research is the development of new methods for the synthesis of this compound and related compounds, which could improve their efficiency and reduce their cost. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields, including medicine and biotechnology.

Synthesis Methods

4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds, including 5-chloro-2-methoxybenzoic acid, ethyl 4-bromobutanoate, and 4-amino-1H-pyrazole-1-butanoic acid. The final product is obtained through a purification process using chromatography techniques.

properties

IUPAC Name

4-[4-[(5-chloro-2-methoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-23-13-5-4-10(16)7-12(13)15(22)18-11-8-17-19(9-11)6-2-3-14(20)21/h4-5,7-9H,2-3,6H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCMAFGPAKGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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